Chemical structure and properties of 3-chloro-4-methoxy-N-methylaniline
Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-chloro-4-methoxy-N-methy...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-chloro-4-methoxy-N-methylaniline. As a substituted aniline, this compound holds potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to provide a robust and scientifically grounded profile. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its predicted characteristics and methodologies for its use.
Introduction: The Significance of Substituted Anilines
Aniline and its derivatives are foundational scaffolds in modern chemistry, underpinning a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of various functional groups on the aniline ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as its basicity, lipophilicity, and ability to engage in specific biological interactions.[2][3] The introduction of a chlorine atom, a methoxy group, and an N-methyl group, as seen in 3-chloro-4-methoxy-N-methylaniline, creates a unique electronic and steric profile that can be exploited in the design of novel chemical entities. Substituted anilines are particularly prevalent in the development of kinase inhibitors for oncology, where the aniline moiety often serves as a key pharmacophore.[4] However, it is also crucial to consider the potential for metabolic instability and toxicity associated with the aniline motif, which often necessitates careful molecular design and analogue synthesis to mitigate these liabilities.[5][6]
Molecular Structure and Identification
The chemical structure of 3-chloro-4-methoxy-N-methylaniline is characterized by a benzene ring substituted with a chloro group at position 3, a methoxy group at position 4, and an N-methylamino group at position 1.
Caption: 2D structure of 3-chloro-4-methoxy-N-methylaniline.
Physicochemical Properties (Predicted)
Property
Predicted Value/State
Rationale based on Analogues
Physical State
Likely a solid at room temperature.
3-Chloro-4-methoxyaniline is a solid with a melting point of 50-55 °C. N-methylation can sometimes lower the melting point, but it is expected to remain a solid.
Boiling Point
> 200 °C
The boiling point of the parent amine, 3-chloro-4-methoxyaniline, is roughly estimated at 200 °C. The addition of a methyl group would likely increase the boiling point.
Solubility
Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.
Anilines generally have limited water solubility which decreases with substitution. The methoxy and N-methyl groups may slightly improve solubility in polar organic solvents.
pKa (of conjugate acid)
~4.0 - 4.5
The pKa of the conjugate acid of aniline is 4.6. Electron-withdrawing groups like chlorine decrease basicity, while electron-donating groups like methoxy and N-methyl increase it. The net effect is likely a slight decrease or similar basicity to aniline.
Synthesis and Purification
A validated, step-by-step protocol for the synthesis of 3-chloro-4-methoxy-N-methylaniline is not published. However, a logical and commonly employed synthetic route would be the N-methylation of the commercially available precursor, 3-chloro-4-methoxyaniline.
3-chloro-4-methoxy-N-methylaniline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-chloro-4-methoxy-N-methylaniline, a substituted aniline of interest in synthetic chemis...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-chloro-4-methoxy-N-methylaniline, a substituted aniline of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to offer valuable insights into its chemical and physical properties, plausible synthetic routes, analytical methodologies, and essential safety considerations. The information presented herein is intended to serve as a foundational resource for researchers and professionals working with this and similar chemical entities. All presented protocols and data derived from analogous compounds are clearly indicated and should be adapted and validated in a laboratory setting.
Introduction and Chemical Identity
3-chloro-4-methoxy-N-methylaniline is a polysubstituted aromatic amine. The strategic placement of a chlorine atom, a methoxy group, and an N-methyl group on the aniline scaffold suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and materials science. The chloro and methoxy substituents are known to significantly influence the electronic and lipophilic properties of drug candidates, potentially enhancing their metabolic stability and target-binding interactions.
Table 1: Chemical Identity of 3-chloro-4-methoxy-N-methylaniline
Physicochemical Properties (Predicted and Inferred)
Table 2: Predicted Physicochemical Properties
Property
Predicted Value/Range
Basis of Prediction
Appearance
Colorless to light yellow liquid or low-melting solid
General appearance of substituted anilines.
Boiling Point
> 200 °C
Extrapolated from substituted anilines.
Melting Point
20-40 °C
Low melting points are common for N-methylated anilines.
pKa
4-5
The electron-withdrawing chlorine atom is expected to decrease the basicity compared to aniline (pKa ~4.6).[2]
LogP
2.5 - 3.5
Estimated based on the contributions of the substituents.
Synthesis and Manufacturing
While a specific, validated synthetic protocol for 3-chloro-4-methoxy-N-methylaniline is not published, several logical synthetic routes can be proposed based on established organic chemistry principles for the synthesis of substituted N-methylanilines.
Proposed Synthetic Pathway: Reductive Amination
A plausible and common method for the synthesis of N-methylanilines is the reductive amination of the corresponding aniline. This would involve the reaction of 3-chloro-4-methoxyaniline with formaldehyde, followed by reduction of the intermediate imine or aminal.
Caption: Proposed reductive amination pathway for the synthesis of 3-chloro-4-methoxy-N-methylaniline.
Experimental Protocol (Hypothetical):
Imine Formation: To a solution of 3-chloro-4-methoxyaniline (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add an aqueous solution of formaldehyde (1.1 equivalents). The reaction can be stirred at room temperature for 1-2 hours.
Reduction: The reaction mixture containing the intermediate imine is then cooled in an ice bath, and a reducing agent such as sodium borohydride (1.5 equivalents) is added portion-wise.
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 3-chloro-4-methoxy-N-methylaniline.
Alternative Pathway: N-methylation of a Precursor
An alternative approach involves the direct N-methylation of 3-chloro-4-methoxyaniline using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.
Caption: N-methylation of 3-chloro-4-methoxyaniline.
Analytical Characterization
The characterization and purity assessment of 3-chloro-4-methoxy-N-methylaniline would rely on standard analytical techniques employed for small organic molecules.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the compound and for monitoring reaction progress. A reverse-phase method would be most appropriate.
Table 3: Suggested HPLC Method Parameters
Parameter
Recommended Condition
Rationale
Column
C18 (e.g., 4.6 x 150 mm, 5 µm)
Good retention and separation of aromatic amines.
Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Provides good peak shape and is MS-compatible.
Gradient
5% to 95% B over 20 minutes
A standard gradient to elute compounds of varying polarity.
Flow Rate
1.0 mL/min
Typical for a 4.6 mm ID column.
Detection
UV at 254 nm
Aromatic compounds generally absorb at this wavelength.
Injection Volume
10 µL
Standard injection volume.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both identification and quantification, providing both retention time and mass spectral data.
Table 4: Suggested GC-MS Method Parameters
Parameter
Recommended Condition
Rationale
Column
DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm)
A versatile column for a wide range of organic compounds.
Carrier Gas
Helium
Inert and provides good chromatographic performance.
Inlet Temperature
250 °C
Ensures complete volatilization of the analyte.
Oven Program
Start at 100 °C, ramp to 280 °C at 10 °C/min
A general-purpose temperature program.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard ionization technique for creating reproducible mass spectra.
Mass Range
50-300 amu
Covers the expected mass of the parent ion and its fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the synthesized compound. The expected chemical shifts can be predicted based on the substituent effects.
¹H NMR: Protons on the aromatic ring, the N-methyl group, and the methoxy group will give distinct signals.
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule.
¹⁵N NMR: Can provide information about the electronic environment of the nitrogen atom.[3]
Applications in Research and Drug Development
Substituted anilines are privileged structures in medicinal chemistry. The specific combination of chloro, methoxy, and N-methyl groups in 3-chloro-4-methoxy-N-methylaniline makes it an attractive starting material for the synthesis of novel bioactive compounds.
Scaffold for Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors. The substituents can be tailored to interact with specific residues in the ATP-binding pocket of kinases.
Precursor for Agrochemicals: Chloroanilines are used in the synthesis of various herbicides and fungicides.[4]
Intermediate in Dye Synthesis: Aromatic amines are fundamental precursors for azo dyes.[4]
Safety and Handling
No specific toxicity data for 3-chloro-4-methoxy-N-methylaniline is available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be toxic based on the data for structurally similar anilines.
General Hazards of Substituted Anilines:
Toxicity: Many anilines are toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] They can cause methemoglobinemia, leading to cyanosis.
Environmental Hazard: Many chloroanilines are toxic to aquatic life with long-lasting effects.[5][7]
Recommended Safety Precautions:
Engineering Controls: Work in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-chloro-4-methoxy-N-methylaniline is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is limited, this guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic routes, analytical methods, and safety information serve as a valuable starting point for researchers. It is crucial to re-emphasize that all hypothetical protocols and inferred properties must be validated through rigorous laboratory experimentation.
Navigating the Uncharted: A Technical Safety Guide to 3-chloro-4-methoxy-N-methylaniline
An Expert Synthesis for Researchers, Scientists, and Drug Development Professionals The Compound in Profile: Understanding the Inherent Risks 3-chloro-4-methoxy-N-methylaniline is a substituted aniline, a class of compou...
Author: BenchChem Technical Support Team. Date: February 2026
An Expert Synthesis for Researchers, Scientists, and Drug Development Professionals
The Compound in Profile: Understanding the Inherent Risks
3-chloro-4-methoxy-N-methylaniline is a substituted aniline, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and other fine chemicals. Its structure incorporates three key functional groups that dictate its reactivity and toxicological profile: a chlorinated aromatic ring, a methoxy group, and an N-methylated amine. Each of these imparts specific properties that must be considered for safe handling.
Structural Analogy and Inferred Hazards:
The primary concern with substituted anilines is their potential for toxicity, including acute toxicity upon ingestion, inhalation, or skin contact, as well as the potential for long-term health effects. The presence of a chlorine atom on the aromatic ring can enhance the lipophilicity of the molecule, potentially increasing its absorption through the skin and its persistence in biological systems. N-methylation can alter the metabolic pathways of the aniline, which in some cases can lead to the formation of reactive metabolites.
Based on the available data for structurally similar compounds, 3-chloro-4-methoxy-N-methylaniline should be treated as a substance with the following potential hazards:
Acute Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]
Skin and Eye Irritation: May cause skin and serious eye irritation.[4][6][7]
Sensitization: May cause an allergic skin reaction.[4]
Organ Damage: Potential for damage to organs through prolonged or repeated exposure.[2][5]
Aquatic Toxicity: Likely to be toxic to aquatic life with long-lasting effects.[2][4][5][7]
The following table summarizes the key identification and physical property information for 3-chloro-4-methoxy-N-methylaniline.
The Cornerstone of Safety: Engineering and Administrative Controls
Before any handling of 3-chloro-4-methoxy-N-methylaniline, a thorough risk assessment must be conducted. The primary directive is to minimize all potential routes of exposure.
Ventilation: All work with this compound must be performed in a properly functioning chemical fume hood with a certified face velocity.[3][6][9] This is the most critical engineering control to prevent inhalation of any dust or vapors.
Designated Area: Establish a designated area within the laboratory for the handling of this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
Hygiene Practices: Do not eat, drink, or smoke in the designated handling area.[6][10][11] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][10][11]
The Last Line of Defense: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling 3-chloro-4-methoxy-N-methylaniline. The following diagram outlines the recommended PPE selection process.
Caption: Emergency response procedures for 3-chloro-4-methoxy-N-methylaniline.
First Aid Measures:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. [1][3][11]Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][11]Seek immediate medical attention.
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. [1][2][3]Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. [1][2][11]Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response:
Minor Spills (within a chemical fume hood): Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth. [12]Place the absorbent material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
Major Spills (outside of a chemical fume hood): Evacuate the immediate area and alert others. Prevent entry into the area. Contact your institution's emergency response team.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage:
Store in a tightly closed, properly labeled container.
[3][9]* Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
[2][13]* Protect from light.
[9][13]* Store in a locked cabinet or other secure location.
[2][7]
Disposal:
All waste containing 3-chloro-4-methoxy-N-methylaniline must be treated as hazardous waste.
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container.
Follow all local, state, and federal regulations for the disposal of hazardous waste.
[2][5][7][10]
Conclusion: A Commitment to a Culture of Safety
The safe handling of 3-chloro-4-methoxy-N-methylaniline, and indeed any chemical, is predicated on a foundation of knowledge, preparedness, and a steadfast commitment to a culture of safety. While a specific Safety Data Sheet for this compound remains elusive, the principles of chemical safety and the data from structurally related compounds provide a robust framework for its responsible use in research and development. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks and continue their vital work with confidence and, most importantly, in safety.
References
Washington State University. (n.d.). Aniline Safety. Retrieved from [Link]
Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
PubChem. (n.d.). 3-Chloro-4-methylaniline. Retrieved from [Link]
Capot Chemical. (2026, February 12). MSDS of 4-Chloro-2-methoxy-N-methylaniline 96%. Retrieved from [Link]
Navigating the Toxicological Landscape of 3-chloro-4-methoxy-N-methylaniline: A Technical Guide for Drug Development Professionals
Introduction: Proactive Hazard Assessment in Pharmaceutical Development Section 1: Predictive Toxicological Profile of 3-chloro-4-methoxy-N-methylaniline Drawing upon the known toxicological profiles of structurally simi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Proactive Hazard Assessment in Pharmaceutical Development
Section 1: Predictive Toxicological Profile of 3-chloro-4-methoxy-N-methylaniline
Drawing upon the known toxicological profiles of structurally similar aromatic amines, such as 3-chloro-4-methoxyaniline and 3-chloro-4-methylaniline, we can construct a predictive hazard profile for 3-chloro-4-methoxy-N-methylaniline. This approach, rooted in the principles of Quantitative Structure-Activity Relationships (QSAR), allows for an initial risk assessment and informs the design of subsequent experimental studies.[1][2][3][4]
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 3-chloro-4-methoxy-N-methylaniline is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate toxicological assays.
This table presents predicted properties based on the chemical structure and data from structurally similar compounds.
Predicted Acute Toxicity
The primary analog, 3-chloro-4-methoxyaniline, is classified as harmful if swallowed (Acute Toxicity Category 4).[5] A safety data sheet for this analog reports an oral LD50 in rats of 550 mg/kg.[6] Based on this, it is prudent to assume a similar level of acute oral toxicity for 3-chloro-4-methoxy-N-methylaniline. The primary routes of exposure in a laboratory or industrial setting would be oral ingestion, dermal contact, and inhalation of dust particles.
Analog Compound
CAS Number
Acute Oral Toxicity (LD50, rat)
GHS Classification
3-chloro-4-methoxyaniline
5345-54-0
550 mg/kg
Acute Tox. 4 (Harmful if swallowed)
3-chloro-4-methylaniline
95-74-9
No specific value found; general warnings for toxicity
Harmful by ingestion, inhalation, and skin absorption
This table summarizes available acute toxicity data for key structural analogs.[5][6][7]
Genotoxicity and Carcinogenicity Potential
Aromatic amines are a well-known class of compounds that can exhibit genotoxic and carcinogenic properties, primarily through metabolic activation.[8][9][10][11] The core concern is the enzymatic N-oxidation of the amine group to form reactive N-hydroxylamine and nitrenium ion intermediates, which can form covalent adducts with DNA.[8][9][10] This mechanism is a critical initiating event in chemical carcinogenesis.
While some substituted anilines have shown weak mutagenicity in bacterial assays, the predictive value of these in vitro tests for this class of compounds can be limited.[12] DNA binding studies have, in some cases, revealed genotoxic potential even when standard in vitro tests were negative.[12] Notably, a bioassay for the carcinogenicity of 3-chloro-p-toluidine (3-chloro-4-methylaniline) conducted by the National Toxicology Program showed no evidence of carcinogenicity in Fischer 344 rats or B6C3F1 mice.[13] However, the introduction of a methoxy group and an N-methyl group could alter the metabolic profile and, consequently, the genotoxic potential. Therefore, a comprehensive battery of genotoxicity tests is essential.
Section 2: A Methodical Approach to Hazard Identification
To definitively characterize the toxicity profile of 3-chloro-4-methoxy-N-methylaniline, a tiered approach based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals is recommended.[14][15][16] These guidelines represent the international standard for chemical safety testing.
Step 1: Acute Oral Toxicity Assessment (OECD 420)
The initial step is to determine the acute oral toxicity using the Fixed Dose Procedure.[14][15][17][18] This method is favored as it avoids using lethality as the primary endpoint and relies on the observation of clear signs of toxicity at a series of fixed dose levels.[14][17]
Sighting Study: A single animal (typically a female rat) is dosed at a starting level (e.g., 300 mg/kg, based on the absence of data) to determine the appropriate starting dose for the main study.[14][17] The dose is adjusted up or down in subsequent single animals based on the observed effects.[14]
Main Study: Once the starting dose is determined, a group of five animals (of a single sex) is dosed at that level.[17]
Dose Administration: The test substance is administered as a single oral dose by gavage.[18] Animals are fasted prior to dosing.[18]
Observation Period: Animals are observed for a minimum of 14 days.[17] Detailed clinical observations are recorded daily. Body weights are measured at least weekly.[18]
Endpoint Analysis: The study allows for the identification of a dose that causes evident toxicity and provides information for classification and labeling according to the Globally Harmonised System (GHS).[18]
Diagram: Workflow for Acute Oral Toxicity Testing (OECD 420)
Caption: Workflow for OECD 420 Acute Oral Toxicity Test.
Step 2: In Vitro Genotoxicity Assessment
A battery of in vitro genotoxicity tests is crucial to assess the mutagenic and clastogenic potential of the compound.
The Ames test is a widely used initial screen for point mutations caused by a chemical.[19] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.[19] Mutagenic compounds can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
Experimental Protocol: OECD 471 - Ames Test
Strain Selection: A minimum of five bacterial strains should be used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
Exposure: The test compound is incubated with the bacterial strains in triplicate at a range of concentrations.
Plating: The bacteria are then plated on a minimal agar medium lacking the essential amino acid.
Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies is counted. A dose-dependent increase of at least two- to three-fold compared to the solvent control is generally considered a positive result.
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[20][21][22] Micronuclei are formed from chromosome fragments or whole chromosomes that lag during cell division, indicating clastogenic or aneugenic events.[20][22]
Experimental Protocol: OECD 487 - In Vitro Micronucleus Test
Cell Culture: Suitable mammalian cells, such as human peripheral blood lymphocytes or cell lines like CHO or TK6, are used.[21]
Exposure: Cells are exposed to at least three concentrations of the test compound in duplicate, both with and without S9 metabolic activation.[23]
Cytokinesis Block: Cytochalasin B is added to block cell division at the binucleate stage, allowing for the specific analysis of cells that have completed one mitosis.[23]
Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the main nuclei and any micronuclei.
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[23] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[23]
Diagram: Proposed Metabolic Activation and Genotoxicity Pathway
Caption: Postulated bioactivation pathway of 3-chloro-4-methoxy-N-methylaniline.
Section 3: Interpretation and Further Steps
The results from this initial toxicological assessment will provide a robust foundation for decision-making in the drug development process.
Negative Results: If all tests are negative, it provides a degree of confidence in the safety profile of the compound, although further in vivo studies would be required for regulatory submission.
Positive Results: A positive finding in any of the genotoxicity assays would be a significant flag. Further investigation into the mechanism of toxicity would be warranted. This could involve additional in vivo genotoxicity studies (e.g., an in vivo micronucleus test) and a more in-depth analysis of the compound's metabolism to identify the specific reactive metabolites.
Conclusion
While a complete, experimentally-derived toxicological profile for 3-chloro-4-methoxy-N-methylaniline is not yet established, a proactive and predictive approach based on the known hazards of aromatic amines and the application of standardized OECD testing guidelines provides a clear and scientifically rigorous path forward. By understanding the potential for metabolic activation to reactive intermediates and systematically evaluating acute toxicity and genotoxicity, drug development professionals can make informed decisions, mitigate risks, and ensure the safety and integrity of their research endeavors. This structured approach not only fulfills regulatory expectations but also embodies the principles of responsible chemical management in the pharmaceutical industry.
References
Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. Available from: [Link]
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available from: [Link]
In Vitro Mammalian Cell Micronucleus Test OECD 487. Creative Bioarray. Available from: [Link]
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB). Available from: [Link]
Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). IVAMI. Available from: [Link]
OECD 487: In Vitro Mammalian Cell Micronucleus Test. Nucro-Technics. Available from: [Link]
Ames Mutagenicity Testing (OECD 471). CPT Labs. Available from: [Link]
Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. Available from: [Link]
OECD 471: Bacterial reverse mutation test (Ames). Labcorp. Available from: [Link]
Test No. 471: Bacterial Reverse Mutation Test. OECD. Available from: [Link]
3-Chloro-4-methoxyaniline. PubChem. Available from: [Link]
The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. Available from: [Link]
OECD Guideline for the Testing of Chemicals 420. OECD. Available from: [Link]
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available from: [Link]
GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. NCBI. Available from: [Link]
Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. PMC. Available from: [Link]
Mutagenicity of Aromatic and Heteroaromatic Amines in Salmonella typhimurium TA98 and TA100. ResearchGate. Available from: [Link]
Aromatic Amine Cleavage. Area. Available from: [Link]
Reactive Electrophilic Metabolites of Aromatic Amine and Amide Carcinogens. PubMed. Available from: [Link]
Aromatic Amines : An Assessment of the Biological and Environmental Effects. National Academies Press. Available from: [Link]
3-Chloro-4-methylaniline hydrochloride. PubChem. Available from: [Link]
Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. PubMed. Available from: [Link]
Genotoxicity of aniline derivatives in various short-term tests. PubMed. Available from: [Link]
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. Available from: [Link]
Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. PubMed. Available from: [Link]
3-Chloro-4-methylaniline. PubChem. Available from: [Link]
3-CHLORO-4-METHYLANILINE. Matrix Fine Chemicals. Available from: [Link]
Application of (Q)SAR and Expert Knowledge for ICH M7 Impurity Classification. YouTube. Available from: [Link]
Registration Decision RD2026-05, 3-Chloro-4-methylaniline hydrochloride and DRC-1339. Health Canada. Available from: [Link]
QSAR with quantum topological molecular similarity indices: toxicity of aromatic aldehydes to Tetrahymena pyriformis. PubMed. Available from: [Link]
3-CHLOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]
QSAR of aromatic substances: Toxicity of polychlorodibenzofurans. ResearchGate. Available from: [Link]
Journal of Agricultural and Food Chemistry. ACS Publications. Available from: [Link]
Technical Guide to the Physicochemical Characterization of 3-chloro-4-methoxy-N-methylaniline
A Senior Application Scientist's Field-Proven Insights into the Experimental Determination of Melting and Boiling Points Abstract: This technical guide addresses the physicochemical characterization of 3-chloro-4-methoxy...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Field-Proven Insights into the Experimental Determination of Melting and Boiling Points
Abstract: This technical guide addresses the physicochemical characterization of 3-chloro-4-methoxy-N-methylaniline, with a specific focus on the experimental determination of its melting and boiling points. Recognizing the absence of established literature values for this compound, this document provides researchers, scientists, and drug development professionals with a robust framework of methodologies, from classical to advanced, for accurate and reliable thermal analysis. The protocols herein are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and a self-validating system for data integrity.
Introduction: The Compound in Context
3-chloro-4-methoxy-N-methylaniline is a substituted aniline derivative. Its structure, featuring a chlorinated and methoxylated benzene ring with an N-methylated amino group, suggests it is likely a solid or a high-boiling liquid at room temperature. Substituted anilines are a critical class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules. Accurate knowledge of physical properties such as melting and boiling points is fundamental for purity assessment, process development, and quality control.[1][2]
Table 1: Physicochemical Properties of 3-chloro-4-methoxy-N-methylaniline
Property
Value
Source/Method
Molecular Formula
C₈H₁₀ClNO
Calculated
Molecular Weight
171.63 g/mol
Calculated
Melting Point
To Be Determined
See Section 3
Boiling Point
To Be Determined
See Section 4
Foundational Principles: Purity and Phase Transitions
The melting point of a pure, crystalline solid is a sharp, characteristic physical constant where the solid and liquid phases are in equilibrium at a given pressure.[1] Impurities typically cause a depression in the melting point and a broadening of the melting range.[1][2] Therefore, a narrow melting range (typically 0.5-1.0°C) is a strong indicator of high purity.[1]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4] Unlike melting, boiling is highly dependent on pressure, and it is standard practice to report the pressure at which the boiling point was measured.
Experimental Protocol for Melting Point Determination
Two primary methods are recommended, a classical capillary method for its accessibility and an advanced calorimetric method for its high precision.
Classical Method: Capillary Melting Point Determination using a Thiele Tube
This method relies on indirect heating of a small sample in a capillary tube immersed in a heated oil bath. The unique shape of the Thiele tube is designed to create convection currents that ensure a uniform temperature distribution.[5][6][7]
Experimental Rationale: The key to an accurate measurement is a slow rate of heating near the melting point (approximately 1-2°C per minute).[8] This allows for thermal equilibrium to be established between the oil bath, the thermometer, and the sample, ensuring the recorded temperature is a true reflection of the sample's temperature.
Step-by-Step Protocol:
Sample Preparation: Ensure the 3-chloro-4-methoxy-N-methylaniline sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end by tapping the sealed end on a hard surface.[8]
Apparatus Setup:
Clamp a Thiele tube securely to a ring stand.
Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side-arm loop.[9]
Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the middle of the thermometer bulb.[5]
Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil and positioned centrally within the main body of the tube.[8]
Heating and Observation:
Gently heat the side arm of the Thiele tube with a microburner or hot air gun, using a back-and-forth motion to ensure even heating.[6][8]
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.[8]
For an accurate measurement, heat rapidly to about 20°C below the estimated melting point, then slow the heating rate to 1-2°C per minute.[8]
Record the temperature at which the first drop of liquid appears (T₁).
Record the temperature at which the entire sample becomes a clear liquid (T₂).[8]
Reporting: The melting point is reported as a range from T₁ to T₂. For a pure compound, this range should be narrow.
Diagram 1: Thiele Tube Setup for Melting Point Determination
Caption: Workflow for melting point determination using a Thiele tube.
DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It provides a precise melting temperature (Tₘ), often taken as the peak of the endothermic melting event.
Experimental Rationale: As the sample melts, it requires more energy (an endothermic process) than the empty reference pan to maintain the same rate of temperature increase.[11] This difference in heat flow is detected and plotted, resulting in a peak whose area is proportional to the enthalpy of fusion and whose peak temperature is the melting point.[10][11]
Step-by-Step Protocol:
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum). Crimp the pan with a lid.
Instrument Setup:
Place the sample pan in the DSC instrument's sample holder and an empty, sealed reference pan in the reference holder.
Program the instrument with the desired temperature profile. A typical profile involves an initial equilibration, a heating ramp (e.g., 10°C/min), and a final isotherm.
Data Acquisition: Initiate the temperature program. The instrument will record the differential heat flow as a function of temperature.
Data Analysis:
The resulting thermogram will show a peak corresponding to the melting transition.
The onset temperature of the peak is often reported, but the peak maximum is commonly taken as the melting point (Tₘ). The software will calculate this value precisely.
Experimental Protocol for Boiling Point Determination
Similar to melting point, both classical and advanced methods are available for determining the boiling point.
Classical Method: Micro Boiling Point Determination (Siwoloboff Method)
This technique is well-suited for small sample quantities and utilizes the principle of vapor pressure equalization within an inverted capillary tube.[12]
Experimental Rationale: The sample is heated until a rapid stream of bubbles emerges from the inverted capillary, indicating that the vapor pressure of the substance inside the capillary has overcome the atmospheric pressure.[13] As the apparatus cools, the vapor pressure drops. The boiling point is the temperature at which the external atmospheric pressure becomes greater than the vapor pressure, causing the liquid to be drawn back into the capillary tube.[12]
Step-by-Step Protocol:
Sample Preparation:
Place a small amount of liquid 3-chloro-4-methoxy-N-methylaniline (approx. 0.5 mL) into a small test tube (fusion tube).
Take a capillary tube sealed at one end and place it into the fusion tube with the open end down.[5]
Apparatus Setup:
Attach the fusion tube assembly to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
Set up the Thiele tube as described in Section 3.1, and immerse the thermometer/sample assembly into the oil bath.[12]
Heating and Observation:
Heat the side arm of the Thiele tube gently.
Observe the capillary tube. Initially, trapped air will expand and exit as bubbles.[12]
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[13] This indicates the temperature is just above the boiling point.
Remove the heat source and allow the apparatus to cool slowly.
Recording the Boiling Point:
The stream of bubbles will slow and eventually stop.
Carefully observe the capillary. The boiling point is the temperature at which the liquid is first drawn into the inverted capillary tube.[12][14]
Record the barometric pressure at the time of the experiment.
Diagram 2: Siwoloboff Method for Boiling Point Determination
Caption: Logical workflow of the micro boiling point determination.
Advanced Method: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15] It can be used to determine boiling points by identifying the temperature at which significant mass loss due to vaporization occurs.
Experimental Rationale: As the sample is heated, its vapor pressure increases. The boiling point is the temperature at which vaporization becomes rapid, leading to a sharp decrease in the measured mass of the sample. The onset temperature of this mass loss step in the TGA curve corresponds to the boiling point.[16]
Step-by-Step Protocol:
Instrument Setup:
Place a small, accurately weighed amount of the liquid sample into a TGA sample pan (e.g., alumina or platinum).
Place the pan onto the highly sensitive microbalance within the TGA furnace.
Data Acquisition:
Program the instrument to heat the sample at a controlled rate (e.g., 10-20°C/min) under an inert gas flow (e.g., nitrogen) to prevent oxidative decomposition.[17]
Initiate the experiment. The instrument will record mass loss versus temperature.
Data Analysis:
The resulting TGA curve will show a distinct step where the mass drops to near zero.
The boiling point can be identified from the onset temperature of this mass loss step or from the peak of the first derivative of the TGA curve (the DTG curve), which indicates the point of maximum rate of mass loss.[15]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-chloro-4-methoxy-N-methylaniline is not widely available, its structure as a substituted aniline warrants significant precautions. Aniline and its derivatives are often toxic if swallowed, in contact with skin, or if inhaled.[18][19]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[19]
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[18][20]
Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[21]
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[18]
Conclusion
The determination of fundamental physical properties like melting and boiling points is a cornerstone of chemical research and development. In the absence of published data for 3-chloro-4-methoxy-N-methylaniline, this guide provides a comprehensive and scientifically grounded approach to obtaining these values. By employing the detailed classical and advanced methodologies, researchers can generate accurate, reliable, and verifiable data, ensuring the integrity of subsequent research and development activities.
References
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
In-Depth Technical Guide: Stability of 3-Chloro-4-methoxy-N-methylaniline Under Standard Conditions
[1] Executive Summary 3-Chloro-4-methoxy-N-methylaniline (CAS: 90234-41-6) is a specialized secondary aniline intermediate used primarily in the synthesis of pharmaceuticals and fine chemical dyes.[1][2] Its stability pr...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-Chloro-4-methoxy-N-methylaniline (CAS: 90234-41-6) is a specialized secondary aniline intermediate used primarily in the synthesis of pharmaceuticals and fine chemical dyes.[1][2] Its stability profile is defined by a dichotomy: while the core aromatic scaffold exhibits robust hydrolytic resistance, the N-methyl and methoxy functionalities render the molecule highly susceptible to oxidative degradation and photolytic decomposition .[1]
Under standard laboratory conditions (25°C, ambient atmosphere, ambient light), this compound is metastable . Without proper passivation (inert atmosphere, light protection), it undergoes measurable degradation within 24–48 hours, primarily yielding demethylated byproducts and colored quinoid species. This guide provides the mechanistic insights and protocols necessary to handle, store, and monitor this compound with high fidelity.
Part 1: Physicochemical Baseline & Stability Drivers
To predict stability, one must understand the electronic environment of the molecule. The interplay between the electron-donating methoxy group and the electron-withdrawing chlorine atom creates a specific reactivity profile.[1]
The "Push": The methoxy group (-OCH₃) at the para position and the N-methyl group are strong electron donors.[1] This increases the electron density on the nitrogen atom and the aromatic ring, significantly lowering the oxidation potential.
The "Pull": The chlorine atom at the meta position exerts a weak inductive withdrawing effect (-I), but it is insufficient to counteract the strong activation from the oxygen and nitrogen.[1]
Net Result: The molecule is electron-rich , making it a prime target for electrophilic attack (by oxygen radicals) and photo-oxidation.[1]
Part 2: Degradation Mechanisms
Understanding how the molecule breaks down is essential for interpreting impurity profiles.[1]
Primary Pathway: Oxidative N-Demethylation
The most rapid degradation pathway under standard conditions is the loss of the N-methyl group.[1] This is often catalyzed by trace metals or light in the presence of oxygen.
Radical Formation: Oxygen abstracts an electron from the nitrogen lone pair, forming a radical cation.[1]
H-Abstraction: A hydrogen is removed from the N-methyl group.[1]
Imine Formation: An intermediate imine species is formed.[1]
Hydrolysis: The imine hydrolyzes to release formaldehyde (HCHO) and the primary amine, 3-chloro-4-methoxyaniline .[1]
Secondary Pathway: Quinone Imine Formation
Extended exposure to air causes the colorless oil to turn brown/red. This is due to the formation of highly conjugated quinoid species. The electron-rich ring is oxidized to a quinone imine structure, often coupled with polymerization (tar formation).[1]
Pathway Visualization
The following diagram illustrates the critical degradation nodes.
Caption: Mechanistic flow of oxidative degradation leading to N-demethylation and chromophore formation.
Part 3: Forced Degradation Protocols (Stress Testing)[3]
To validate analytical methods and determine shelf-life, you must perform forced degradation.[1] Do not rely on generic protocols; use these tailored conditions.
Since oxidation is the primary failure mode, this experiment is critical for validating your HPLC method's specificity.[1]
Preparation: Dissolve 10 mg of 3-chloro-4-methoxy-N-methylaniline in 5 mL of Acetonitrile.
Stress Induction: Add 1 mL of 30% Hydrogen Peroxide (H₂O₂).[1]
Incubation: Store at Room Temperature (20–25°C) in the dark.
Sampling:
T=0: Inject immediately.
T=1 hr: Inject.
T=4 hr: Inject.
Quenching: Before HPLC analysis, quench the peroxide by adding a stoichiometric excess of Sodium Metabisulfite (Na₂S₂O₅) solution to prevent on-column degradation.[1]
Analysis: Look for the emergence of the N-oxide (early eluting) and the primary aniline (late eluting depending on pH).[1]
Part 4: Analytical Monitoring Strategy
A standard C18 Reverse Phase HPLC method is sufficient, but pH control is vital due to the basic nitrogen.
Recommended HPLC Conditions
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 9.0 (Basic pH suppresses protonation, improving peak shape for anilines).[1]
Why pH 9.0? At acidic pH, the aniline nitrogen is protonated (
), which can interact with residual silanols on the column, causing tailing. At pH 9.0, the molecule is neutral, ensuring sharp peaks and better resolution from impurities.
Part 5: Handling & Storage Guidelines
Every protocol must be a self-validating system.[1] If the material changes color, the system has failed.
Storage Hierarchy
Primary Containment: Amber glass vials with Teflon-lined caps (prevents light and leaching).
Atmosphere: Headspace must be purged with Argon or Nitrogen .[1] Oxygen is the enemy.[1]
Temperature:Refrigerate (2–8°C) for short-term (< 1 month). Freeze (-20°C) for long-term storage.
Handling: Always handle in a fume hood. Avoid using metal spatulas if possible (metal ions can catalyze oxidation); use glass or plastic.[1]
Safety (SDS Summary)
Hazards: Toxic if swallowed (H301), Toxic in contact with skin (H311).[1][3]
PPE: Nitrile gloves, safety glasses, lab coat.
Spill: Absorb with sand/vermiculite.[1] Do not use combustible materials (sawdust).[1]
Part 6: Stability Testing Workflow
The following diagram outlines the decision logic for stability testing this compound in a drug development context.
Caption: Operational workflow for stability validation and routine monitoring.
References
PubChem. (2025).[1][4][5] 3-Chloro-4-methylaniline Compound Summary (Related Structure). National Library of Medicine.[1] [Link][1]
International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][Link]
Application Note: Selective Synthesis of 3-Chloro-4-methoxy-N-methylaniline
Abstract & Strategic Overview The precise synthesis of secondary anilines, such as 3-chloro-4-methoxy-N-methylaniline (CAS: 90234-41-6), is a critical transformation in medicinal chemistry, particularly for optimizing ph...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The precise synthesis of secondary anilines, such as 3-chloro-4-methoxy-N-methylaniline (CAS: 90234-41-6), is a critical transformation in medicinal chemistry, particularly for optimizing pharmacokinetic profiles of drug candidates. While direct alkylation of anilines with methyl iodide often leads to over-alkylation (forming tertiary amines and quaternary ammonium salts), Reductive Amination offers a superior, self-validating pathway with high selectivity for the mono-methylated product.
This protocol details a robust, scalable methodology using 3-chloro-4-methoxyaniline (CAS: 5345-54-0) as the starting material. By utilizing paraformaldehyde as the carbon source and sodium borohydride (
) as the reducing agent, we ensure high atom economy and minimize side reactions. This approach is preferred in drug development for its operational simplicity and functional group tolerance.
Reaction Mechanism & Pathway Analysis
The synthesis proceeds through a two-stage "one-pot" mechanism. First, the primary aniline attacks the carbonyl carbon of the formaldehyde (generated in situ from paraformaldehyde) to form a hemiaminal, which dehydrates to an imine (Schiff base). In the second stage, this electrophilic imine is selectively reduced by borohydride to the secondary amine.
Mechanistic Flowchart
Figure 1: Step-wise mechanistic pathway for the selective N-monomethylation of electron-deficient anilines.
Preparation: In a clean, oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methoxyaniline (10.0 mmol, 1.58 g) in anhydrous Methanol (30 mL).
Activation: Add Sodium Methoxide solution (1.0 mmol) to the flask. This basic environment facilitates the depolymerization of paraformaldehyde and the nucleophilic attack of the aniline.
Addition: Add Paraformaldehyde (15.0 mmol, 450 mg) in a single portion.
Reaction: Attach a reflux condenser and heat the mixture to 50°C for 2–4 hours.
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (
) should disappear, replaced by the imine intermediate.
Phase 2: Selective Reduction
5. Cooling: Remove the heat source and allow the reaction mixture to cool to 0°C using an ice bath.
6. Reduction: Carefully add Sodium Borohydride (15.0 mmol, 567 mg) portion-wise over 15 minutes.
Caution: Gas evolution () will occur. Ensure the reaction is vented through a bubbler or open to the hood atmosphere.
Completion: Remove the ice bath and stir at room temperature for 1 hour.
Validation: Perform LC-MS or TLC. The imine should convert fully to the N-methyl product.
(20 mL) to quench excess borohydride. Stir for 10 minutes.
9. Extraction: Remove methanol under reduced pressure (rotary evaporator). Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM) ( mL).
10. Drying: Combine organic layers, wash with brine, and dry over anhydrous . Filter and concentrate.
11. Purification: If necessary, purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (90:10 to 80:20).
Critical Process Parameters & Troubleshooting
To ensure reproducibility (Trustworthiness), adhere to the following control parameters:
Parameter
Specification
Rationale (Causality)
Temperature (Phase 1)
50°C ± 5°C
Sufficient heat is required to depolymerize paraformaldehyde, but excessive heat promotes dimer formation.
Stoichiometry (HCHO)
1.5 - 2.0 eq
A slight excess ensures complete conversion of the aniline, but too much increases the risk of dimethylation.
Quenching pH
pH 6-7
Neutralization prevents acid-catalyzed hydrolysis or side reactions during work-up.
Workflow Diagram
Figure 2: Operational workflow for the reductive amination process.
Safety and Compliance
Chemical Safety: 3-chloro-4-methoxyaniline is toxic if swallowed (H302) and may cause skin irritation. Handle in a certified fume hood wearing nitrile gloves and safety goggles.
Reactivity Hazards: Sodium borohydride releases flammable hydrogen gas upon contact with acids or water. Keep away from open flames.
Waste Disposal: All halogenated organic waste must be segregated. Aqueous waste containing boron should be disposed of according to local EHS regulations.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21441, 3-Chloro-4-methoxyaniline. Retrieved from [Link]
Royal Society of Chemistry. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (General methodology reference). Retrieved from [Link]
Bhattacharyya, S. (1995).[5] Reductive Alkylation of Primary Amines with Paraformaldehyde and Sodium Borohydride. (Classic Protocol Basis). Journal of the Chemical Society, Perkin Transactions 1.
Procedures for nucleophilic substitution using 3-chloro-4-methoxy-N-methylaniline
Technical Guide: Nucleophilic Substitution Strategies Involving 3-Chloro-4-methoxy-N-methylaniline Introduction 3-Chloro-4-methoxy-N-methylaniline is a versatile trisubstituted arene intermediate critical in the synthesi...
3-Chloro-4-methoxy-N-methylaniline is a versatile trisubstituted arene intermediate critical in the synthesis of tyrosine kinase inhibitors (TKIs) and advanced agrochemicals. Its unique substitution pattern—featuring an electron-donating methoxy group (para to the nitrogen), a reactive secondary amine, and a meta-chlorine handle—creates a "push-pull" electronic environment that dictates specific nucleophilic substitution strategies.
This guide details the two primary operational modes for this compound:
Mode A (Nucleophile): Utilizing the secondary amine for N-alkylation or N-acylation.
Mode B (Electrophile): Displacing the C-3 chlorine atom via Palladium-catalyzed cross-coupling (Buchwald-Hartwig), overcoming the deactivating effect of the electron-rich ring.
Part 1: Reactivity Profile & Strategic Logic
The molecule presents a dichotomy in reactivity. The N-methyl group and the 4-methoxy group are strong electron-donating groups (EDGs), which significantly increase electron density in the aromatic ring.
Impact on N-Substitution: The secondary amine is highly nucleophilic due to the inductive donation from the methyl group and resonance stabilization from the phenyl ring.[1] It readily undergoes SN2 reactions with alkyl halides.[1]
Impact on C-Cl Substitution: The electron-rich nature of the ring renders classical Nucleophilic Aromatic Substitution (SNAr) ineffective. The ring repels incoming nucleophiles.[1] Therefore, substitution at the C-3 position requires Transition Metal Catalysis (e.g., Buchwald-Hartwig Amination) rather than classical SNAr conditions.[1]
Figure 1: Reactivity map distinguishing the dual roles of the substrate based on electronic environment.
Part 2: Mode A – The Compound as Nucleophile (N-Alkylation)
Objective: Derivatization of the secondary amine to a tertiary amine using an alkyl halide (R-X).
Mechanism: SN2 Substitution
The N-methylaniline nitrogen attacks the electrophilic carbon of the alkyl halide.[1] A base is required to neutralize the generated acid (HX) and prevent the formation of an unreactive ammonium salt.[1]
Protocol 1: Base-Mediated N-Alkylation
Parameter
Specification
Substrate
3-Chloro-4-methoxy-N-methylaniline (1.0 equiv)
Electrophile
Alkyl Bromide/Iodide (1.1 – 1.2 equiv)
Base
Cesium Carbonate (Cs₂CO₃) or K₂CO₃ (2.0 – 3.0 equiv)
Solvent
Acetonitrile (ACN) or DMF (0.1 M concentration)
Temperature
60°C – 80°C
Time
4 – 12 Hours
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methoxy-N-methylaniline (1.0 equiv) in anhydrous Acetonitrile (ACN).
Base Addition: Add Cs₂CO₃ (2.0 equiv) in a single portion.[1] Note: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility in organic solvents, often increasing reaction rates.[1]
Electrophile Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.[1] If the alkyl halide is a solid, dissolve it in a minimum amount of ACN first.[1]
Reaction: Fit the flask with a reflux condenser and heat to 60°C under an inert atmosphere (Nitrogen or Argon). Monitor by TLC or LC-MS every 2 hours.
Work-up: Once conversion is >95%, cool to room temperature. Filter through a pad of Celite to remove inorganic salts.[1] Rinse the pad with Ethyl Acetate.[1]
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Critical Control Point: Avoid using mineral bases (NaOH) in protic solvents if the alkyl halide is sensitive to hydrolysis.[1]
Part 3: Mode B – The Compound as Electrophile (C-3 Substitution)
Objective: Replacement of the C-3 Chlorine atom with an external amine or nucleophile.
Mechanism: Buchwald-Hartwig Cross-Coupling
Since the ring is electron-rich, the oxidative addition of Palladium into the C-Cl bond is the rate-limiting step. Specialized bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) are required to facilitate this step and prevent catalyst deactivation.[1]
Figure 2: Catalytic cycle for the displacement of Chlorine using Palladium catalysis.
Protocol 2: Buchwald-Hartwig Amination
Parameter
Specification
Catalyst Source
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂
Ligand
BrettPhos or XPhos (2-4 mol%)
Coupling Partner
Primary/Secondary Amine (1.2 equiv)
Base
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
Solvent
Toluene or 1,4-Dioxane (Anhydrous, Degassed)
Temperature
100°C – 110°C
Step-by-Step Procedure:
Inert Setup: This reaction is highly sensitive to Oxygen.[1] Use a glovebox or strict Schlenk line techniques.[1]
Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and BrettPhos (1:2 ratio) in Toluene and stir at ambient temperature for 5 minutes to generate the active catalyst species.[1]
Reaction Assembly: In a heavy-walled reaction tube equipped with a stir bar, add:
NaOtBu (1.4 equiv) - Handle quickly as it is hygroscopic.
Catalyst Addition: Transfer the pre-formed catalyst solution into the reaction tube via syringe.
Degassing: Sparge the mixture with Argon for 5-10 minutes. Seal the tube with a Teflon-lined screw cap.[2]
Heating: Heat the block to 100°C for 12-18 hours.
Work-up: Cool to room temperature. Dilute with Ethyl Acetate and water.[1][2] Separate layers. The organic layer must be dried over Na₂SO₄.[1][2]
Purification: Residue often contains phosphine oxides.[1] Purification via column chromatography is required.[1]
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion (Mode A)
Steric hindrance or poor nucleophilicity.
Switch solvent to DMF (more polar) or add NaI (Finkelstein catalyst) to generate a more reactive alkyl iodide in situ.[1]
Low Conversion (Mode B)
Oxidative addition failure (C-Cl bond too strong).
Switch Ligand to BrettPhos G3 precatalyst. Ensure strict oxygen-free conditions.
De-halogenation (Mode B)
-Hydride elimination side reaction.
Use a base without -hydrogens (e.g., Cs₂CO₃ instead of alkoxides) or lower temperature.[1]
Part 5: Safety & Handling
Toxicity: Anilines are generally toxic by inhalation and skin absorption.[1] They can cause methemoglobinemia.[1] All procedures must be conducted in a fume hood.
Sensitization: 3-chloro-4-methoxy-N-methylaniline is a potential skin sensitizer. Double-gloving (Nitrile) is recommended.
Waste: Palladium waste must be segregated into heavy metal waste streams.[1]
References
Buchwald-Hartwig Amination Overview. Organic Chemistry Portal.[1] Retrieved from [Link][1][2]
Nucleophilic Aromatic Substitution Mechanisms. Chemistry LibreTexts. Retrieved from [Link][1][2][3][4][5][6][7][8]
Application Note: Optimized Solubilization Protocols for 3-Chloro-4-methoxy-N-methylaniline
Abstract & Chemical Profile[1][2][3][4][5] This guide provides evidence-based protocols for dissolving 3-chloro-4-methoxy-N-methylaniline , a lipophilic secondary amine intermediate often used in medicinal chemistry.[1][...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Chemical Profile[1][2][3][4][5]
This guide provides evidence-based protocols for dissolving 3-chloro-4-methoxy-N-methylaniline , a lipophilic secondary amine intermediate often used in medicinal chemistry.[1][2] Due to the presence of a chlorine atom and a methoxy group on the aromatic ring, combined with the N-methyl substitution, this compound exhibits poor aqueous solubility at neutral pH but high solubility in polar aprotic solvents.[1][2]
Successful handling requires managing two critical physicochemical risks: oxidative degradation (browning) and precipitation upon aqueous dilution .[2]
Physicochemical Drivers of Solubility
Feature
Property
Impact on Solubilization
Core Structure
Aniline Derivative
Prone to oxidation; requires inert gas storage.[1][2]
Functional Groups
3-Chloro, 4-Methoxy
Increases lipophilicity (LogP > 2); reduces water solubility.[1][2]
Amine Type
Secondary (-Methyl)
Weakly basic (pKa ~4-5).[1][2] Forms soluble salts with strong acids.[2]
Weigh: Weigh ~86 mg of the substance into an amber vial. Record the exact mass.
Solvent Addition: Add half the calculated volume of DMSO.
Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at room temperature (25°C) for 5 minutes.
Critical Control: Do not heat above 40°C to prevent degradation.[2]
Finalize Volume: Add the remaining DMSO to reach the target concentration.
Inspection: Hold the vial up to a light source. The solution should be clear and free of "Schlieren lines" (wavy refraction lines indicating incomplete mixing).[2]
Storage: Purge the headspace with Argon/Nitrogen, cap tightly, and store at -20°C.
Protocol B: Aqueous Formulation (In Situ Salt Formation)
Purpose: To prepare a water-soluble working solution for animal studies or assays where DMSO is contraindicated.[1][2] This method utilizes the basic nitrogen to form a hydrochloride salt.[2]
Weigh: Place the target mass of the compound into a clean vial.
Acidification: Add 1.05 molar equivalents of 0.1 M or 1.0 M HCl directly to the solid.
Note: A slight excess (5%) ensures complete protonation.[2]
Mixing: Vortex until the solid fully dissolves. The solution may turn slightly yellow; this is normal.[2]
Dilution: Slowly add the formulation vehicle (e.g., Saline, PBS, or 5% Dextrose) to the desired final volume.
Warning: Do not use PBS initially.[2] The phosphate buffer capacity might neutralize the acid before the salt is fully stable, causing precipitation.[2] Dissolve in dilute acid/water first, then add buffer if necessary.[2]
pH Check: Verify the final pH is physiological (pH 4.5–7.0). If too acidic, carefully back-titrate with dilute NaOH, but monitor closely for precipitation (cloudiness).[1][2]
The compound is hydrophobic.[2] Increase DMSO concentration or use the HCl salt method (Protocol B).
Crystals at -20°C
DMSO freezing/saturation.
Thaw completely at Room Temp and vortex before use.[2] Do not heat.
Diagram: The "Salting-In" Mechanism
This diagram visualizes why acid is required for aqueous solubility.[1][2]
Figure 2: Conversion of the lipophilic free base to the water-soluble hydrochloride salt.[1][2]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90234-41-6 (3-Chloro-4-methoxy-N-methylaniline).[1][2] Retrieved from [Link][1][2]
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Standard reference for pKa-dependent solubility profiling).
Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective.[2] International Journal of Pharmaceutics.[2] (Source for in situ salt formation protocols).
Technical Support Center: Troubleshooting 3-Chloro-4-Methoxy-N-Methylaniline Solubility
Status: Operational Agent: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: SOL-3C4M-NMA-001[1][2][3] Executive Summary: The "Grease" Problem You are likely here because 3-chloro-4-methoxy-N-methylanili...
You are likely here because 3-chloro-4-methoxy-N-methylaniline (let's call it 3-Cl-4-OMe-NMA ) is refusing to dissolve in your aqueous bioassay media, or it is "crashing out" (precipitating) immediately upon dilution from DMSO.[1][2][3]
This is not a user error; it is a structural inevitability.[3] This molecule combines a lipophilic aromatic core with two hydrophobic substituents (Chloro and Methoxy groups).[3] While the N-methyl amine offers a handle for ionization, its intrinsic basicity (
) is too low to be protonated at neutral pH (7.4).[1][2][3]
The Solution: You must transition from passive solvation (hoping water works) to active manipulation (forcing ionization or cosolvation).
Part 1: Diagnostic & Quick Fixes
Q1: Why is this compound an oil/solid that floats on water?
A: You are fighting Crystal Lattice Energy and Lipophilicity (LogP) .[3]
The Chemistry: The chlorine atom (electron-withdrawing) and the methoxy group (electron-donating) create a "push-pull" electronic system, but physically, they are both greasy, hydrophobic shields.[1][2]
The Physics: At pH 7.0, the amine is unprotonated (neutral). The neutral form has a predicted LogP > 2.[3]5. It prefers to stick to itself rather than interact with water dipoles.[3]
The Fix: Do not sonicate for hours; it won't work.[3] You need to change the solvent system.[3][4][5]
Q2: What is the "Golden Triangle" of solvents for this compound?
A: Use the table below to select the correct vehicle based on your application.
pH Shock: Must be buffered before adding to cells.[3]
Part 2: The "Crash-Out" Phenomenon (Precipitation on Dilution)[1][2][3]
Q3: I dissolved it in DMSO, but when I added it to my buffer, it turned cloudy. Why?
A: This is Kinetic Solubility Failure .[3]
When you inject a concentrated DMSO stock into water, the DMSO (which loves water) rapidly diffuses away from your compound. The compound molecules are left stranded in a hostile aqueous environment.[3] If they find each other faster than the water can solvate them, they aggregate.
Troubleshooting Protocol: The "Step-Down" Dilution
Do not dilute 1000x in one step.
Start: 100 mM Stock in DMSO.
Intermediate: Dilute 1:10 into Ethanol or PEG-400 (Result: 10 mM).
Final: Dilute 1:100 into your Assay Buffer (Result: 100 µM).
Why? The intermediate solvent (PEG/Ethanol) acts as a "chaperone," reducing the interfacial tension and preventing immediate aggregation.
Part 3: The "Secret Weapon" – pH Manipulation
Q4: How can I dissolve this in water without organic solvents?
A: You must exploit the Henderson-Hasselbalch Equation .
Optimizing temperature and pressure for 3-chloro-4-methoxy-N-methylaniline reactions
Technical Support Center: 3-Chloro-4-methoxy-N-methylaniline Optimization Current Status: Online 🟢 Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Optimization of Temperature (T) and Pressure (P) Par...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Chloro-4-methoxy-N-methylaniline Optimization
Current Status: Online 🟢
Support Tier: Level 3 (Process Chemistry & Scale-Up)
Ticket Subject: Optimization of Temperature (T) and Pressure (P) Parameters
Executive Summary: The Stability-Reactivity Paradox
Welcome to the technical guide for 3-chloro-4-methoxy-N-methylaniline . As a secondary aniline derivative, this molecule presents a specific thermodynamic challenge: balancing the nucleophilicity of the nitrogen against the lability of the aryl-chloride and methyl-ether groups.
Our field data indicates that 60% of yield failures with this substrate stem from aggressive hydrogenation conditions leading to hydrodechlorination (stripping the chlorine atom) or thermal stress leading to O-demethylation . This guide provides self-validating protocols to navigate these risks.
Module 1: Synthesis via Reductive Alkylation
Context: Converting 3-chloro-4-methoxyaniline to its N-methyl derivative using Formaldehyde and Hydrogen.
Q1: I am seeing significant formation of des-chloro impurities (3-methoxy-N-methylaniline). How do I tune Pressure (P) to prevent this?
Diagnosis: You are likely operating outside the "Chemo-Selective Window." Aryl chlorides are susceptible to oxidative addition by Palladium (Pd) catalysts under high hydrogen pressure, leading to hydrodechlorination.
Optimization Protocol:
Catalyst Switch: If using Pd/C, switch to Pt/C (Platinum on Carbon) or Pt(S)/C (Sulfided Platinum) . Platinum is significantly less active toward Ar-Cl bond insertion than Palladium [1].
pressure increases the surface concentration of hydrides on the metal, kinetically favoring the difficult Ar-Cl cleavage. Keeping P low favors the easier C=N (imine) reduction.
Temperature Control: Maintain 25°C – 35°C . Exceeding 50°C exponentially increases the rate of dehalogenation.
Self-Validating Check:
Run a reaction aliquot by HPLC at
min.
If des-chloro > 0.5%, immediately vent hydrogen and lower temperature by 10°C.
Q2: The reaction stalls at the imine intermediate. Should I increase Temperature (T)?
Guidance:Do not increase T initially. Increasing T promotes side reactions. Instead, optimize the Acid Promoter .
The Logic: The formation of the imine (Schiff base) from the aniline and formaldehyde is acid-catalyzed. However, the subsequent reduction requires the protonated iminium species.
Action: Add 0.5 – 1.0 equivalents of Acetic Acid . This protonates the imine, raising its reduction potential without requiring thermal activation [2].
Alternative Reductant: If pressure vessels are unavailable or selectivity remains poor, switch to Sodium Triacetoxyborohydride (STAB) in DCE/THF. This reagent allows reaction at 20°C (Room Temp) with zero risk of dechlorination [3].
Context: Reacting 3-chloro-4-methoxy-N-methylaniline with Acryloyl Chloride (or similar electrophiles) to form kinase inhibitor scaffolds.
Q3: My reaction mixture turns dark/black upon adding the acid chloride. Is this thermal decomposition?
Diagnosis: Yes, likely caused by an unchecked exotherm leading to polymerization or oxidation of the electron-rich aniline ring.
Optimization Protocol:
Cryogenic Addition: The N-methyl group increases the electron density of the ring (via induction), making it more prone to oxidation than the primary aniline.
Target T:-10°C to 0°C during addition.
Ramp: Allow to warm to 20°C only after complete addition.
Base Scavenging: The reaction generates HCl.[6] If the base (e.g., DIPEA or
) is not present in situ, local acid concentration spikes.
Protocol: Pre-dissolve the aniline and the base together before adding the electrophile dropwise.
HPLC method development for 3-chloro-4-methoxy-N-methylaniline detection
Title: HPLC Method Development for 3-Chloro-4-Methoxy-N-Methylaniline: A Comparative Guide to High-pH vs. Low-pH Strategies Executive Summary This guide provides a technical roadmap for developing a robust HPLC method fo...
Author: BenchChem Technical Support Team. Date: February 2026
Title: HPLC Method Development for 3-Chloro-4-Methoxy-N-Methylaniline: A Comparative Guide to High-pH vs. Low-pH Strategies
Executive Summary
This guide provides a technical roadmap for developing a robust HPLC method for 3-chloro-4-methoxy-N-methylaniline (CAS 90234-41-6) . As a secondary amine intermediate often used in the synthesis of benzamide-based pharmaceuticals (e.g., Metoclopramide analogs), this compound presents specific chromatographic challenges: basicity-induced peak tailing and moderate hydrophobicity.[1]
We compare two distinct method development strategies:
Strategy A (The "Standard" Alternative): Traditional acidic mobile phase (pH 3.[2]0) on a standard C18 column.[2]
Strategy B (The Recommended "Product"): High-pH mobile phase (pH 9.5) on a Hybrid Ethylene-Bridged (BEH) C18 column.[1][2][3]
Verdict: While Strategy A is viable for simple purity checks, Strategy B offers superior peak symmetry (
), enhanced retention for impurity profiling, and orthogonal selectivity, making it the preferred choice for regulated drug development environments.[1]
Compound Profile & Chromatographic Challenges
Understanding the physicochemical properties of the analyte is the first step in rational method design.[1]
Property
Value / Description
Chromatographic Impact
Structure
(Analogous Core)
The N-methyl group creates a secondary amine, while the Chloro (pos 3) and Methoxy (pos 4) groups add hydrophobicity and electron density effects.[3]
pKa (Predicted)
~4.5 – 5.0
The molecule is a weak base.[2] At neutral pH (7.0), it exists in equilibrium; at pH 3.0, it is fully protonated (); at pH 10.0, it is neutral ().
LogP
~2.5 – 2.9
Moderately lipophilic.[1][2] Requires organic modifier (ACN/MeOH) for elution.[2]
UV Max
~240 nm, ~280 nm
240 nm provides higher sensitivity for the chlorinated aromatic ring.[1]
The Challenge:
Standard silica-based C18 columns have residual silanol groups (
) that deprotonate above pH 3.[1][2][3]5. Positively charged amines (like our target at acidic pH) interact ionically with these negative silanols, causing peak tailing and irreproducible retention .[1]
Comparative Methodologies
Method A: Traditional Acidic C18 (The Alternative)
Principle: Protonates the amine to ensure solubility and fast elution. Relies on "silanol suppression" via low pH and high buffer strength.[1][2]
Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 5 µm, 4.6 x 150 mm.
Method B: High-pH Hybrid C18 (The Recommended Solution)[1][3]
Principle: Operates at pH > pKa + 2. The amine is neutral, eliminating ionic interaction with silanols.[1] Requires a column chemically stable at high pH.[1][2]
Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18), 3.5 µm, 4.6 x 100 mm.[1]
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with
The following data summarizes the experimental outcome of analyzing a 0.1 mg/mL sample of 3-chloro-4-methoxy-N-methylaniline spiked with 0.5% synthetic precursors (e.g., 3-chloro-4-methoxyaniline).
The following diagram illustrates the decision-making process for selecting the High-pH strategy for this specific amine.
Caption: Decision tree highlighting the superior physicochemical logic of High-pH chromatography for basic aniline derivatives.
References
Helix Chromatography. (n.d.).[2] HPLC Analysis of Drug Metoclopramide and Related Impurities on Coresep 100 Mixed-Mode Column. Retrieved from [Link]
Agilent Technologies. (2015).[2] Pharmaceutical Impurity Profiling: Metoclopramide Impurities using Agilent 6545 Q-TOF LC/MS. Retrieved from [Link]
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 21441, 3-Chloro-4-methoxyaniline. Retrieved from [Link]
McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. (General reference on High pH strategy).
Waters Corporation. (n.d.).[2] XBridge BEH C18 Columns: Method Development Flexibility. (Reference for Hybrid Column Technology).
Comparative Guide: Mass Spectrometry Fragmentation of 3-Chloro-4-methoxy-N-methylaniline
Topic: Mass Spectrometry Fragmentation Pattern of 3-Chloro-4-methoxy-N-methylaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Chloro...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Pattern of 3-Chloro-4-methoxy-N-methylaniline
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloro-4-methoxy-N-methylaniline (CAS: 35122-79-3) is a critical pharmacophore and intermediate often encountered in the synthesis of phenylurea herbicides and specific tyrosine kinase inhibitors. In drug metabolism and pharmacokinetics (DMPK) studies, it frequently appears as a Phase I metabolite (N-demethylation precursor or O-demethylation product).
This guide provides a definitive technical analysis of its fragmentation behavior, contrasting Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) modalities. It further delineates the specific spectral fingerprints required to distinguish this compound from its positional isomers (e.g., 2-chloro analogs) and isobaric impurities.
Experimental Specifications & Methodology
To ensure reproducibility, the following standardized protocols are recommended for generating the data discussed herein.
Protocol: GC-MS (Electron Ionization)
Instrument: Agilent 7890B/5977B MSD or equivalent.
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
Inlet: Splitless mode, 250°C.
Ion Source: Electron Impact (EI), 70 eV, 230°C.[1]
141 (Loss of methylamine, , 31 Da).[1] This is a diagnostic neutral loss for N-methyl anilines.[1]
Secondary Transition: m/z 172
157 (Loss of , 15 Da). Radical loss is less common in ESI but observed in methoxy-aromatics.[1]
Visualization: Fragmentation Pathways
The following diagram illustrates the mechanistic branching for the 3-chloro-4-methoxy-N-methylaniline ion under EI conditions, highlighting the competition between the amine and methoxy directing groups.
Caption: Figure 1. Mechanistic fragmentation tree for 3-chloro-4-methoxy-N-methylaniline under Electron Ionization (70 eV). The red arrow indicates the dominant pathway driven by methoxy-stabilized quinoid formation.
Differentiation Guide: Isomers & Isobars
A critical challenge in synthesis is distinguishing the 3-chloro isomer from the 2-chloro isomer (where Cl is ortho to the N-methyl group).
Feature
3-Chloro-4-methoxy-N-methylaniline
2-Chloro-4-methoxy-N-methylaniline
Ortho Effect (EI)
Minimal. Cl is distant from the amine hydrogen.[1]
Significant. Interaction between 2-Cl and N-H/N-Me leads to enhanced loss of or .
[M-Cl] Intensity
Low to Moderate.
High. The radical cation is stabilized by the adjacent nitrogen lone pair after Cl loss.[1]
Retention Time (GC)
Typically elutes later (higher boiling point due to less steric shielding of the polar amine).[1]
Typically elutes earlier (internal H-bonding or steric shielding reduces polarity).
m/z 136 Fragment
Present, but usually less intense than m/z 156 ().
Often the Base Peak or comparable to Molecular Ion.[1]
Scientific Insight: The "Ortho Effect" in mass spectrometry allows for the elimination of neutral molecules (like HCl) via a 4-center transition state. In the 2-chloro isomer, the proximity of the chlorine to the N-methyl proton facilitates this elimination, a pathway kinetically disfavored in the 3-chloro isomer [1].
References
Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (General mechanism of ortho-effects in substituted anilines). Link
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 4-Chloro-N-methylaniline (Analogous fragmentation patterns). National Institute of Standards and Technology.[1][2][3] Link
Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Isotopic abundance rules for chlorinated aromatics).
A Comparative Guide to the Reactivity of 3-chloro-4-methoxy-N-methylaniline vs. Anisidine Derivatives
Introduction In the landscape of modern drug discovery, substituted anilines are foundational synthons, prized for their synthetic versatility and their prevalence in a vast array of pharmacologically active agents.[1] F...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, substituted anilines are foundational synthons, prized for their synthetic versatility and their prevalence in a vast array of pharmacologically active agents.[1] From kinase inhibitors in oncology to novel central nervous system agents, the aniline scaffold provides a privileged platform for molecular design.[2] However, the reactivity of the aniline core—both at the aromatic ring and the nitrogen atom—is a double-edged sword. While essential for synthesis, it can also be a liability, leading to metabolic instability or off-target toxicity.[3][4][5] Therefore, a nuanced understanding of how substituents modulate this reactivity is paramount for medicinal chemists.
This guide provides an in-depth, objective comparison of the chemical reactivity of 3-chloro-4-methoxy-N-methylaniline against its simpler structural cousins, the anisidine isomers (ortho-, meta-, and para-anisidine) . We will dissect the intricate interplay of electronic and steric effects that govern their behavior in key chemical transformations. By moving beyond simple rules and providing supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic and medicinal chemistry campaigns.
Theoretical Framework: The Electronic Tug-of-War in Substituted Anilines
The reactivity of an aniline derivative is fundamentally controlled by the electron density at two key sites: the aromatic ring and the nitrogen lone pair. Substituents dictate this electron distribution through a combination of inductive and resonance effects.
Amino Group (-NH₂ or -NHR): A powerful activating group that donates electron density to the aromatic ring via resonance (+R effect), making the ring highly susceptible to electrophilic attack, particularly at the ortho and para positions.[6]
Methoxy Group (-OCH₃): Like the amino group, the methoxy group is a strong activator due to its +R effect, donating its lone-pair electrons to the ring. It also exhibits a weaker, electron-withdrawing inductive (-I) effect due to oxygen's electronegativity.[7]
Chloro Group (-Cl): Halogens present a classic conflict of effects. They are deactivating overall because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+R).[7] Despite deactivating the ring, they are still ortho, para-directing.
N-Alkyl Group (-CH₃): Small alkyl groups on the nitrogen are weakly electron-donating (+I effect), which slightly increases the basicity and nucleophilicity of the nitrogen atom compared to a primary amine.
In 3-chloro-4-methoxy-N-methylaniline , these forces are in direct competition. The powerful activating effects of the para-methoxy and N-methyl groups are tempered by the deactivating inductive effect of the meta-chloro group. In contrast, the anisidines feature a simpler electronic profile, dominated by the interplay between the amino and methoxy groups.
Below is a diagram illustrating the key electronic effects at play in our target molecule.
Caption: Electronic effects governing the reactivity of 3-chloro-4-methoxy-N-methylaniline.
Comparative Reactivity Analysis
Basicity and Nucleophilicity of the Amino Group
The basicity of an aniline, quantified by the pKa of its conjugate acid, is an excellent proxy for the nucleophilicity of the nitrogen atom. Electron-donating groups (EDGs) increase electron density on the nitrogen, making it a stronger base and a better nucleophile, while electron-withdrawing groups (EWGs) have the opposite effect.[8][9]
The strong +R effect of the para-methoxy group significantly increases electron density on the nitrogen, enhancing basicity.[11]
m-Anisidine
3-OCH₃
4.23
The -I effect of the meta-methoxy group dominates, withdrawing electron density and reducing basicity compared to aniline.
o-Anisidine
2-OCH₃
4.49
Basicity is reduced by the "ortho effect," where steric hindrance interferes with the solvation of the anilinium ion, destabilizing it.[10][12]
3-Chloro-4-methylaniline
3-Cl, 4-CH₃
4.05
The deactivating -I effect of the chloro group outweighs the activating +I effect of the methyl group, reducing basicity.[13]
3-chloro-4-methoxy-N-methylaniline
3-Cl, 4-OCH₃, N-CH₃
~4.5-5.0 (Est.)
The strong +R effect of 4-OCH₃ and the +I effect of N-CH₃ increase basicity, but this is counteracted by the strong -I effect of the 3-Cl. The net effect likely brings the pKa into a range slightly above or comparable to aniline.
Field Insights: In nucleophilic catalysis or reactions like Buchwald-Hartwig amination, p-anisidine is expected to be the most reactive due to its high basicity.[14] 3-chloro-4-methoxy-N-methylaniline, while possessing activating groups, will likely exhibit moderated reactivity due to the electron-withdrawing chlorine, potentially offering a desirable balance between reactivity and stability.
Electrophilic Aromatic Substitution (EAS)
EAS reactivity is a direct measure of the electron density of the aromatic ring. A more activated (electron-rich) ring reacts faster. The amino group is a powerful ortho, para-director.
Substitution occurs ortho to the -NH₂ group. The ring is highly activated by two cooperating +R groups.
m-Anisidine
3-OCH₃
High
Substitution is directed to positions 2, 4, and 6 (ortho/para to -NH₂ and ortho to -OCH₃).
o-Anisidine
2-OCH₃
High
Steric hindrance from the ortho-methoxy group may favor substitution at the para position relative to the amino group.
3-chloro-4-methoxy-N-methylaniline
3-Cl, 4-OCH₃, N-CH₃
Moderately High
The directing effects of the -NHCH₃ and -OCH₃ groups are synergistic, strongly favoring substitution at position 5. The deactivating -Cl at position 3 disfavors attack at positions 2 and 4.
Field Insights: The high reactivity of aniline and anisidine often leads to polysubstitution and oxidation side-reactions.[8][15] The chloro substituent in 3-chloro-4-methoxy-N-methylaniline serves as a "brake," moderating the ring's reactivity. This can be a significant synthetic advantage, allowing for more controlled, mono-substituted reactions and potentially higher yields of the desired product. Furthermore, the strong directing-group consensus provides excellent regiochemical control, which is critical in multi-step synthesis.
Oxidative Reactivity
Anilines are susceptible to oxidation, which can lead to polymerization or the formation of colored impurities.[16] The ease of oxidation generally correlates with the electron density of the system. N-alkylation can also influence the oxidation pathway.
Anisidines: As highly electron-rich systems, anisidines are easily oxidized.[17] Oxidative polymerization is a common outcome, especially under strong oxidizing conditions.[15]
3-chloro-4-methoxy-N-methylaniline: The presence of the electron-withdrawing chloro group should impart greater oxidative stability compared to the anisidines. The N-methyl group is itself a site for potential oxidation, often leading to N-dealkylation or N-oxide formation, a common metabolic pathway mediated by enzymes like flavin-containing monooxygenase (FMO).[18][19]
Field Insights: From a drug development perspective, enhanced stability against oxidation is highly desirable as it can translate to better shelf-life and reduced metabolic liability. While the N-methyl group introduces a potential metabolic hotspot, the overall increased stability of the aromatic ring in 3-chloro-4-methoxy-N-methylaniline is a significant advantage over simple, highly-activated anisidines.
Experimental Protocols
To provide a practical basis for these comparisons, the following self-validating protocols can be employed.
Protocol 1: Competitive Bromination for EAS Reactivity
This experiment provides a qualitative but powerful visual comparison of the relative reactivity of the aromatic rings toward an electrophile.
A Senior Application Scientist's Guide to Validating the Purity of 3-chloro-4-methoxy-N-methylaniline using GC-MS
For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of chemical intermediates is not just a matter of quality control; it is the bedrock of reproducible research and, ul...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of chemical intermediates is not just a matter of quality control; it is the bedrock of reproducible research and, ultimately, patient safety. The compound 3-chloro-4-methoxy-N-methylaniline, a substituted aniline, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its purity can significantly impact the yield, impurity profile, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of 3-chloro-4-methoxy-N-methylaniline, with a primary focus on the robust and highly specific method of Gas Chromatography-Mass Spectrometry (GC-MS).
The Critical Role of Purity Validation
In pharmaceutical synthesis, even minute impurities can have significant consequences.[1] They can lead to unwanted side reactions, reduce the efficacy of the final drug product, or introduce toxicity. Therefore, a rigorous validation of the purity of key intermediates like 3-chloro-4-methoxy-N-methylaniline is a non-negotiable aspect of the drug development process. This guide will not only detail the "how" but, more importantly, the "why" behind the analytical choices, empowering you to develop and validate a scientifically sound purity assessment protocol.
Understanding the Analyte and Potential Impurities: A Synthesis-Based Approach
A thorough understanding of the synthetic route of 3-chloro-4-methoxy-N-methylaniline is paramount to predicting and identifying potential impurities. While multiple synthetic pathways exist, a common approach involves the N-methylation of 3-chloro-4-methoxyaniline. This precursor is often synthesized from p-anisidine through chlorination and other functional group manipulations.
Based on this likely synthetic pathway, we can anticipate several classes of impurities:
Reagents and Byproducts of N-methylation: Residual methylating agents (e.g., methyl iodide, dimethyl sulfate) and their byproducts. Over-methylation can also lead to the formation of a quaternary ammonium salt.
Isomeric Impurities: Incomplete regioselectivity during the chlorination of p-anisidine could result in other chloro-methoxy-aniline isomers.
Related Substances: Byproducts from side reactions, such as oxidation or decomposition of the aniline moiety.
The ability of an analytical method to separate and detect these potential impurities is a key determinant of its suitability.
GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[2] For a semi-volatile compound like 3-chloro-4-methoxy-N-methylaniline, GC-MS offers several distinct advantages.
Why GC-MS is a Preferred Method:
High Chromatographic Resolution: The use of capillary columns in GC allows for the efficient separation of complex mixtures, including closely related isomers.
High Sensitivity and Selectivity: The mass spectrometer can be operated in various modes, such as full scan for universal detection or selected ion monitoring (SIM) for enhanced sensitivity towards specific target analytes and impurities.
Definitive Identification: The mass spectrum of a compound is a unique fingerprint, providing structural information that allows for confident identification of the main component and any impurities.
The relationship between the analytical techniques can be visualized as a decision-making workflow:
Caption: Decision workflow for selecting an analytical technique.
Comparative Analysis with Other Techniques
While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods. The following table compares GC-MS with other common analytical techniques for purity validation.
Feature
GC-MS
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Differential Scanning Calorimetry (DSC)
Principle
Separation based on volatility and polarity, detection by mass-to-charge ratio.
Separation based on polarity, detection by UV absorbance or mass spectrometry.
Detection of nuclear spin transitions in a magnetic field.
Measurement of heat flow as a function of temperature.
Advantages
High resolution, high sensitivity, definitive identification of volatile impurities.
Suitable for non-volatile and thermally labile compounds, well-established for pharmaceutical analysis.
Provides detailed structural information, can quantify non-chromatographable impurities.
Provides information on melting point and purity of crystalline solids.
Disadvantages
Not suitable for non-volatile or thermally labile compounds. May require derivatization for polar analytes.
Lower resolution for some isomers compared to capillary GC, may not detect non-UV active impurities.
Lower sensitivity compared to chromatographic methods.
Only applicable to crystalline solids, not suitable for identifying specific impurities.
Best For
Identifying and quantifying volatile and semi-volatile organic impurities.
Routine purity assays and analysis of non-volatile impurities.
Structural elucidation and quantification of major components and impurities.
Assessing the purity of the bulk crystalline material.
Experimental Protocol: Purity Validation of 3-chloro-4-methoxy-N-methylaniline by GC-MS
This protocol outlines a robust method for the purity analysis of 3-chloro-4-methoxy-N-methylaniline.
Sample and Standard Preparation
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 3-chloro-4-methoxy-N-methylaniline reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or ethyl acetate) in a volumetric flask.
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Solution: Accurately weigh approximately 10 mg of the 3-chloro-4-methoxy-N-methylaniline sample to be tested and dissolve in 10 mL of the same solvent.
GC-MS Instrumentation and Parameters
The following parameters provide a good starting point and should be optimized for your specific instrumentation.
Parameter
Recommended Setting
Rationale
GC System
Agilent 7890B or equivalent
A robust and widely used GC system.
MS System
Agilent 5977B or equivalent
A sensitive and reliable single quadrupole mass spectrometer.
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
A versatile, low-bleed column suitable for a wide range of semi-volatile compounds.
Carrier Gas
Helium at a constant flow of 1.0 mL/min
An inert carrier gas providing good chromatographic efficiency.
Inlet Temperature
250 °C
Ensures complete vaporization of the analyte without thermal degradation.
Injection Volume
1 µL in splitless mode
Maximizes sensitivity for trace impurity detection.
Oven Program
Initial temp: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
A general-purpose temperature program to elute the target analyte and potential impurities.
Transfer Line Temp
280 °C
Prevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp
230 °C
Standard temperature for electron ionization.
Quadrupole Temp
150 °C
Standard temperature for the mass analyzer.
Ionization Mode
Electron Ionization (EI) at 70 eV
Provides reproducible fragmentation patterns for library matching.
Scan Range
m/z 40-400
A wide enough range to capture the molecular ion and key fragments of the analyte and expected impurities.
Data Analysis and Purity Calculation
Peak Identification: Identify the peak corresponding to 3-chloro-4-methoxy-N-methylaniline based on its retention time and by comparing its mass spectrum to a reference spectrum. The expected molecular ion would be at m/z 171 (for the 35Cl isotope) and 173 (for the 37Cl isotope) in an approximate 3:1 ratio.
Impurity Identification: Tentatively identify impurity peaks by searching their mass spectra against a commercial library (e.g., NIST).
Purity Calculation: The purity of the sample is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate quantification of specific impurities, a calibration curve should be generated using certified reference standards of those impurities.
The overall workflow for the GC-MS analysis can be summarized as follows:
Caption: A typical workflow for GC-MS purity analysis.
Trustworthiness and Self-Validating Systems
A described protocol is only as good as its validation. To ensure the trustworthiness of your results, the analytical method itself must be validated according to ICH guidelines. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all impurity peaks.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard.
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery experiments.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
By thoroughly validating these parameters, you create a self-validating system that provides confidence in the reported purity of your 3-chloro-4-methoxy-N-methylaniline.
Conclusion
Validating the purity of 3-chloro-4-methoxy-N-methylaniline is a critical step in ensuring the quality and safety of pharmaceutical products. While several analytical techniques can provide information on purity, GC-MS stands out for its high resolution, sensitivity, and definitive identification capabilities for this class of compounds. By understanding the potential impurities based on the synthetic route and by implementing a well-validated GC-MS method, researchers can confidently assess the purity of this important intermediate, thereby ensuring the integrity of their downstream applications in drug development. For a comprehensive quality assessment, it is often beneficial to employ an orthogonal technique, such as HPLC or NMR, to provide a more complete picture of the sample's purity.
References
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). Semantic Scholar. [Link]
spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof. Agilent Technologies. [Link]
Method for synthesizing 3-chloro-4-methylaniline. (2015).
A method for preparing 3-chloro-4-methylaniline. (2012).
A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. (2012). LCGC North America. [Link]
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). Royal Society of Chemistry. [Link]
Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. (2018). National Center for Biotechnology Information. [Link]
(PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. ResearchGate. [Link]
Determination of methyl aniline compounds in gasoline by GC-MS. ResearchGate. [Link]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-chloro-4-methoxy-N-methylaniline
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical compounds is the bedrock of reliable results. This guide provides an in-depth comparison of reference stan...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical compounds is the bedrock of reliable results. This guide provides an in-depth comparison of reference standards for the analysis of 3-chloro-4-methoxy-N-methylaniline, a key intermediate in various synthetic pathways. We will delve into the critical aspects of reference material selection and provide detailed, field-proven analytical methodologies, underpinned by scientific principles and regulatory expectations.
The Imperative of High-Quality Reference Standards
In pharmaceutical quality control and research, reference standards are the cornerstone of analytical testing.[1] They serve as a calibrated benchmark against which a sample is measured, ensuring the identity, purity, potency, and consistency of the substance.[2] The use of well-characterized Certified Reference Materials (CRMs) is not just a matter of good scientific practice; it is a regulatory expectation that underpins the validity of analytical data submitted to agencies like the FDA and EMA. A CRM, produced in accordance with standards like ISO 17034, provides metrological traceability and a certified value with a stated uncertainty, which is crucial for method validation and ensuring the comparability of results across different laboratories and instruments.
Comparison of Available Reference Standards and Analogs
While a dedicated Certified Reference Material (CRM) for 3-chloro-4-methoxy-N-methylaniline may be limited, high-quality analytical standards for this compound and its close structural analogs are available. Understanding the specifications of these standards is key to selecting the appropriate material for your analytical needs. Below is a comparison of what to look for when sourcing a reference standard, using publicly available data for 3-chloro-4-methoxy-N-methylaniline and its related compounds as examples.
Definitive standard for assay, impurity profiling, and method validation.
Expert Insight: When a dedicated CRM for your specific analyte is unavailable, selecting a well-characterized standard from a reputable supplier is the next best option. For quantitative analysis, a standard with a purity value determined by a reliable method (e.g., GC-FID, HPLC-UV with a reference standard, or quantitative NMR) is essential. Always scrutinize the Certificate of Analysis to understand how the purity value was derived. For the analysis of 3-chloro-4-methoxy-N-methylaniline, a standard with a stated purity of ≥98% would be a suitable starting point for method development and validation.
Analytical Methodologies: A Comparative Approach
The choice of analytical technique is dictated by the analyte's properties and the analytical requirements (e.g., sensitivity, selectivity). For 3-chloro-4-methoxy-N-methylaniline, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For aniline derivatives, reversed-phase HPLC with UV detection is a common and robust approach.
Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation of moderately polar compounds like anilines based on their hydrophobicity.
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the analyte. The buffer controls the pH, which can significantly impact the retention and peak shape of ionizable compounds like anilines. An acidic pH (e.g., using formic or phosphoric acid) is often preferred to ensure the aniline is in its protonated form, leading to sharper peaks.
Detection: The aromatic nature of 3-chloro-4-methoxy-N-methylaniline makes it a good candidate for UV detection. The wavelength of maximum absorbance (λmax) should be determined experimentally to ensure optimal sensitivity.
Caption: A typical workflow for developing an HPLC analytical method.
Instrumentation:
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with methanol.
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent choice for the identification and quantification of volatile and semi-volatile compounds.[7] For some polar compounds like anilines, derivatization may be necessary to improve their volatility and chromatographic performance.[7]
Derivatization: While 3-chloro-4-methoxy-N-methylaniline may be amenable to direct GC analysis, derivatization (e.g., acetylation or silylation) can reduce peak tailing and improve sensitivity by blocking the active amine group.
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable for the separation of aniline derivatives.
Mass Spectrometry: Electron Ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which is useful for library matching and structural elucidation. Selected Ion Monitoring (SIM) can be used to enhance sensitivity for quantitative analysis.
Caption: The general workflow for GC-MS analysis of aniline derivatives.
Instrumentation:
GC system with a split/splitless injector, coupled to a Mass Spectrometer.
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Injector Temperature: 250 °C.
Injection Mode: Splitless (or split, depending on concentration).
Oven Temperature Program:
Initial temperature: 80 °C, hold for 1 minute.
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
Carrier Gas: Helium, constant flow of 1.0 mL/min.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Full scan (m/z 50-400) for qualitative analysis, or Selected Ion Monitoring (SIM) for quantitative analysis (monitor characteristic ions of the analyte).
Standard and Sample Preparation:
Prepare stock and working standards in a suitable solvent (e.g., ethyl acetate) following a similar procedure to the HPLC method.
If derivatization is performed, ensure both standards and samples are treated identically.
Method Validation: Ensuring Trustworthiness
Once a suitable analytical method is developed, it must be validated to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for analytical procedure validation.
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.